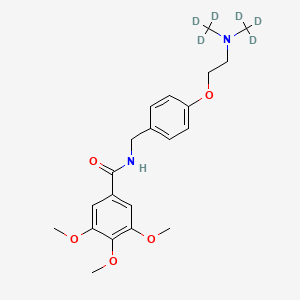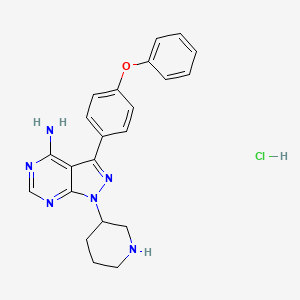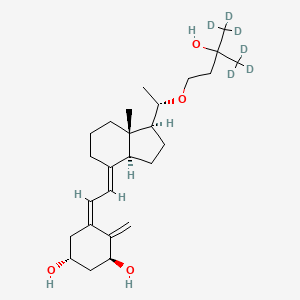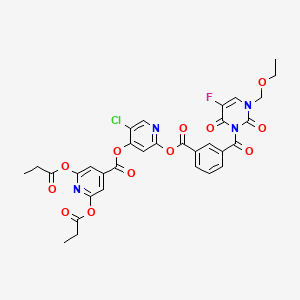
META060
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
META060 is multikinase inhibitor, which inhibits the activity of kinases (spleen tyrosine kinase, Bruton/'s tyrosine kinase, phosphatidylinositol 3-kinase, and GSK3) associated with RA and inhibits beta-catenin phosphorylation. This compound also inhibits osteoclastogenesis as wells as inhibits IL-1beta-activated prostaglandin E(2), matrix metalloproteinase 3, IL-6, IL-8, and monocyte chemotactic protein 1 in RASFs. In mice with acute inflammation, oral administration of this compound reduced paw swelling similar to the effect of aspirin. In mice with CIA, this compound significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation. Serum IL-6 concentrations in these mice were inhibited in a dose-dependent manner. This compound may have therapeutic potential in the treatment of inflammatory diseases. (Arthritis Rheum. 2010 Jun; 62(6):1683-92 )
Wissenschaftliche Forschungsanwendungen
Inflammation and NF-κB Pathway
META060 demonstrates significant potential in reducing inflammation by targeting the NF-κB pathway. Desai et al. (2009) found that this compound inhibits prostaglandin E2 and nitric oxide formation, COX-2 abundance, and NF-κB activation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It also inhibited multiple kinases in the NF-κB signaling pathway, which is pivotal in inflammation. The study suggests this compound's potential as a safe anti-inflammatory therapeutic without affecting COX-2 enzymatic activity (Desai et al., 2009).
Obesity and Insulin Resistance
This compound has shown promise in managing obesity and insulin resistance. Vroegrijk et al. (2013) observed that this compound significantly reduced weight gain and improved glucose tolerance in a high-fat-diet fed mouse model. It increased metabolic flexibility and was comparable to rosiglitazone in its effects. This suggests this compound's potential therapeutic value for obesity and related metabolic disorders (Vroegrijk et al., 2013).
Cardiovascular Diseases
Desai et al. (2012) explored this compound's effect on atherosclerosis. They found that this compound inhibited monocyte-endothelial cell interactions and suppressed multiple biomarkers of inflammation in monocytic and endothelial cell lines. It also inhibited MMP-9 expression and activity, which are crucial in plaque destabilization in atherosclerosis. These findings indicate this compound's potential benefits in preventing or treating cardiovascular diseases by ameliorating inflammation and plaque destabilization (Desai et al., 2012).
Rheumatoid Arthritis
Konda et al. (2010) studied this compound's effect on bone and cartilage degradation in rheumatoid arthritis. This compound inhibited osteoclastogenesis and reduced interleukin-1beta-mediated markers of inflammation in human rheumatoid arthritis synovial fibroblasts. In mouse models, it reduced paw swelling in acute inflammation and decreased bone, joint, and cartilage degradation in chronic inflammation. This study underlines this compound's potential as a therapeutic agent in treating inflammatory diseases, including rheumatoid arthritis (Konda et al., 2010).
Eigenschaften
Aussehen |
Solid powder |
|---|---|
Synonyme |
META-060; META060; META 060; Unknown |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






